

Application Notes and Protocols for Octachlorotrisilane Precursor Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and delivery of **octachlorotrisilane** (Si_3Cl_8), a precursor for the deposition of silicon-based thin films.

Introduction

Octachlorotrisilane (Si_3Cl_8) is a liquid precursor used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to grow silicon-containing thin films, such as silicon nitride (SiN_x). Its application is of interest in the fabrication of advanced electronic devices. Proper handling and precise delivery of this precursor are critical for achieving desired film properties and ensuring experimental reproducibility.

Precursor Properties

A thorough understanding of the physical and chemical properties of **octachlorotrisilane** is essential for designing a reliable delivery system.

Property	Value	Reference
Molecular Formula	<chem>Si3Cl8</chem>	
Molecular Weight	367.88 g/mol	
Physical State	Liquid	
Boiling Point	213 - 215 °C	
Vapor Pressure	10 mm Hg @ 90 °C	
Density	1.621 g/cm³	

Vapor Pressure Data:

The vapor pressure of **octachlorotrisilane** can be calculated using the Antoine equation:

$$\log_{10}(P) = A - (B / (T + C))$$

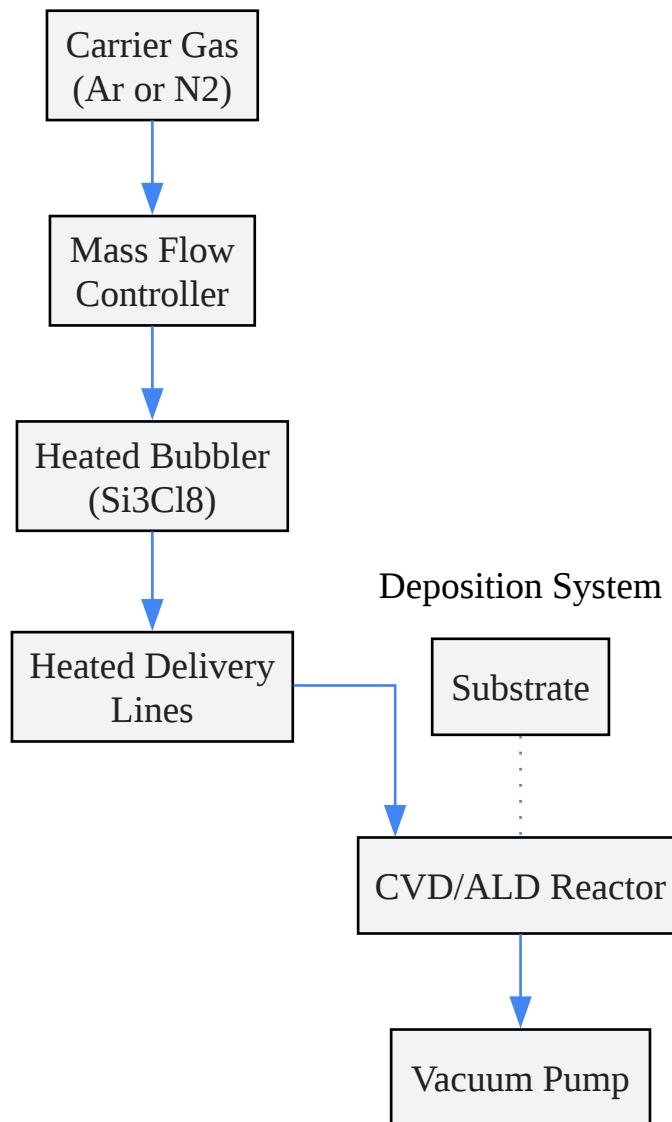
Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Parameter	Value	Temperature Range (K)
A	5.65654	319.4 to 484.6
B	2777.399	319.4 to 484.6
C	6.336	319.4 to 484.6

Data sourced from the NIST Chemistry WebBook.

Experimental Setup for Precursor Delivery

A typical setup for the delivery of **octachlorotrisilane** involves a stainless steel bubbler, a carrier gas, mass flow controllers (MFCs), and heated delivery lines.


Key Components:

- **Octachlorotrisilane** Precursor: Stored in a stainless steel bubbler.

- Carrier Gas: An inert gas, typically high-purity argon (Ar) or nitrogen (N₂), is used to transport the precursor vapor.
- Mass Flow Controllers (MFCs): To precisely control the flow rate of the carrier gas.
- Bubbler: A vessel designed to hold the liquid precursor and allow the carrier gas to bubble through it, becoming saturated with the precursor vapor.
- Heated Delivery Lines: All lines between the bubbler and the deposition chamber must be heated to a temperature above the bubbler temperature to prevent precursor condensation.
- Deposition Chamber: The reactor where the thin film deposition occurs (CVD or ALD).

Experimental Workflow Diagram

Precursor Delivery System

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Si_3Cl_8 delivery.

Experimental Protocols

Protocol for Atomic Layer Deposition of Silicon Nitride

This protocol is based on the successful deposition of stoichiometric silicon nitride films using **octachlorotrisilane** and ammonia (NH₃) as precursors.

4.1.1. Deposition Parameters:

Parameter	Value
Precursor	Octachlorotrisilane (Si_3Cl_8)
Co-reactant	Ammonia (NH_3)
ALD Temperature Window	285 - 520 °C
Deposition Temperature	520 °C
Growth Rate	0.22 nm/cycle

4.1.2. Step-by-Step Procedure:

- System Preparation:
 - Ensure the ALD reactor and all delivery lines are clean and leak-tight.
 - Heat the ALD reactor to the desired deposition temperature (e.g., 520 °C).
 - Heat the **octachlorotrisilane** bubbler to a stable temperature to achieve the desired vapor pressure (e.g., 80-100 °C).
 - Heat all precursor delivery lines to a temperature at least 10-20 °C higher than the bubbler temperature to prevent condensation.
- Precursor Delivery and Deposition Cycle:
 - Step 1: Si_3Cl_8 Pulse:
 - Introduce the Si_3Cl_8 vapor into the reactor using a carrier gas (e.g., Ar) at a controlled flow rate. The pulse time should be sufficient for the precursor to adsorb and saturate the substrate surface.
 - Step 2: Purge:

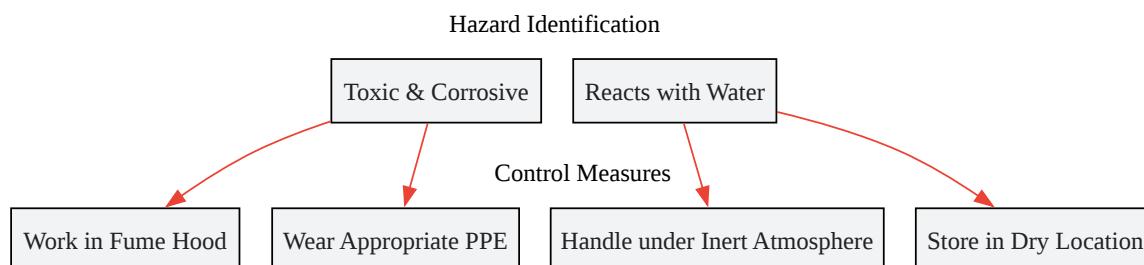
- Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted Si_3Cl_8 and byproducts.
- Step 3: NH_3 Pulse:
 - Introduce ammonia (NH_3) gas into the reactor. The NH_3 will react with the adsorbed Si_3Cl_8 layer to form silicon nitride.
- Step 4: Purge:
 - Purge the reactor with an inert gas to remove any unreacted NH_3 and reaction byproducts.
- Repeat Cycles:
 - Repeat the four-step cycle until the desired film thickness is achieved.

Calculating Precursor Molar Flow Rate

The molar flow rate of the delivered precursor can be estimated using the following equation, assuming the carrier gas is fully saturated with the precursor vapor in the bubbler:

$$F_{\text{precursor}} = (P_{\text{precursor}} / (P_{\text{bubbler}} - P_{\text{precursor}})) * F_{\text{carrier}}$$

Where:


- $F_{\text{precursor}}$ is the molar flow rate of the precursor.
- $P_{\text{precursor}}$ is the vapor pressure of the precursor at the bubbler temperature.
- P_{bubbler} is the total pressure inside the bubbler.
- F_{carrier} is the molar flow rate of the carrier gas.

Safety Precautions

Octachlorotrisilane is a hazardous chemical and must be handled with appropriate safety measures.

- Toxicity: It is classified as a toxic and corrosive material. Inhalation of vapors can cause severe respiratory irritation.
- Reactivity: It reacts violently with water, releasing hydrogen chloride (HCl) gas. Therefore, it must be handled in a dry, inert atmosphere.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from moisture.

Logical Relationship for Safe Handling

[Click to download full resolution via product page](#)

Caption: Safety logic for handling Si₃Cl₈.

- To cite this document: BenchChem. [Application Notes and Protocols for Octachlorotrisilane Precursor Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080584#experimental-setup-for-octachlorotrisilane-precursor-delivery\]](https://www.benchchem.com/product/b080584#experimental-setup-for-octachlorotrisilane-precursor-delivery)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com